An inositol

描述

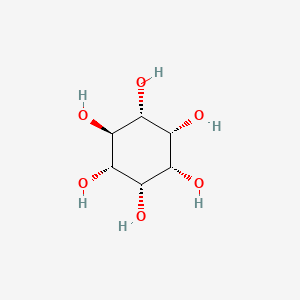

Structure

3D Structure

属性

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 |

Source

|

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 |

Source

|

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Inositol Signaling Pathway in Neuronal Cells: A Technical Guide for Researchers

Abstract

The inositol signaling pathway is a crucial intracellular signal transduction system that governs a vast array of cellular processes in the nervous system, from neurotransmitter signaling and synaptic plasticity to neuronal development and survival.[1] Dysregulation of this pathway is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Alzheimer's disease, bipolar disorder, and epilepsy, making it a key target for therapeutic intervention.[1][2][3] This technical guide provides an in-depth exploration of the core components, molecular mechanisms, and functional significance of the inositol signaling pathway in neuronal cells. It includes a detailed overview of key protein isoforms, their roles in synaptic function, quantitative data on pathway components, and comprehensive protocols for essential experimental assays.

Core Signaling Cascade

The canonical inositol signaling pathway is initiated by the activation of Gq-protein coupled receptors (GPCRs) or receptor tyrosine kinases by extracellular stimuli such as neurotransmitters and growth factors.[4] In the mammalian brain, numerous neurotransmitters, including serotonin, dopamine, norepinephrine, and glutamate, activate GPCRs that couple to this pathway.[4][5]

The sequence of events is as follows:

-

Receptor Activation & G-Protein Coupling: An agonist (e.g., glutamate) binds to a Gq-coupled receptor (e.g., metabotropic glutamate receptor 1, mGluR1).[2] This induces a conformational change in the receptor, activating the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

-

PLC Activation: The activated Gαq subunit binds to and activates the enzyme Phospholipase C (PLC), primarily the PLC-β isoform in this context.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[6]

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel located on the membrane of the endoplasmic reticulum (ER).[2][7] This binding event opens the channel, causing a rapid release of stored Ca2+ from the ER into the cytoplasm.[8]

-

DAG-Mediated PKC Activation: DAG remains in the plasma membrane where it, in conjunction with the elevated intracellular Ca2+, recruits and activates members of the Protein Kinase C (PKC) family.[6] Activated PKC then phosphorylates a wide range of substrate proteins, modulating their activity and influencing diverse cellular functions.[6][9]

This cascade is fundamental for converting extracellular signals into intracellular calcium and phosphorylation events, which are critical for neuronal excitability, neurotransmitter release, and gene expression.[8]

Key Protein Isoforms in Neuronal Cells

The functional diversity of inositol signaling is largely achieved through the expression of multiple isoforms of its core protein components, each with distinct localization, regulation, and functional properties.

Inositol 1,4,5-Trisphosphate Receptors (IP3Rs)

There are three main isoforms of the IP3 receptor (IP3R1, IP3R2, and IP3R3) encoded by three different genes.[10] These isoforms exhibit distinct expression patterns and ligand affinities, which are crucial for generating specific calcium signaling patterns in different cell types.[7][10]

-

IP3R1: This is the most predominantly expressed isoform in the brain, especially enriched in the Purkinje neurons of the cerebellum.[7][11] Its high expression in neuronal cells underscores its importance in brain function.[7]

-

IP3R2: In the brain, IP3R2 is detected almost exclusively in glial cells (astrocytes), suggesting a primary role in glial calcium signaling rather than direct neuronal signaling.[11]

-

IP3R3: This isoform is predominantly neuronal but has a more restricted distribution than IP3R1.[11] It is often enriched in the neuropil and neuronal terminals, where it may be involved in regulating the release of neurotransmitters or neuropeptides.[10][11]

Protein Kinase C (PKC) Isoforms

The PKC family consists of at least nine serine/threonine kinase isoforms, which are broadly classified into three subfamilies based on their activation requirements.[12] All are highly expressed in neural tissues and play critical roles in modulating neurotransmission and synaptic plasticity.[13]

-

Conventional PKCs (cPKCs): Includes α, βI, βII, and γ isoforms. Their activation requires both Ca2+ and DAG.[13] They are heavily implicated in memory formation and long-term potentiation.[9][14]

-

Novel PKCs (nPKCs): Includes δ, ε, η, and θ isoforms. These are Ca2+-independent but still require DAG for activation.[13] Different nPKC isoforms can determine the specificity of growth factor signaling in neuronal cells.[15]

-

Atypical PKCs (aPKCs): Includes ζ and ι/λ isoforms. These are independent of both Ca2+ and DAG for their activation.[13] PKCζ is involved in MAP kinase activation in response to certain growth factors.[15]

Diacylglycerol Kinases (DGKs)

DGKs are a family of enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling.[16] The balance between DAG and PA levels, controlled by DGKs, is critical for synaptic function.[17] At least eight of the ten mammalian DGK isoforms are expressed in the central nervous system, suggesting unique and important neuronal functions for each.[18][19] DGK isoforms are involved in spine formation and maintenance, contributing to higher brain functions like memory and emotion.[16]

Role in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory. The inositol signaling pathway is a key regulator of both long-term potentiation (LTP) and long-term depression (LTD).[19]

-

Long-Term Potentiation (LTP): The activation of NMDA receptors during high-frequency stimulation leads to Ca2+ influx, which can activate PLC. The subsequent production of IP3 and DAG contributes to the sustained increase in postsynaptic Ca2+ and the activation of PKC. PKC isoforms are critical for phosphorylating substrates, such as AMPA receptors, which enhances their function and promotes their insertion into the postsynaptic membrane, a key step in LTP expression.[14]

-

Long-Term Depression (LTD): LTD at many synapses, particularly in the cerebellum and hippocampus, is dependent on the activation of mGluRs.[2] This triggers the PLC-IP3-Ca2+ cascade. The resulting rise in intracellular calcium, often in conjunction with PKC activation, initiates a series of events leading to the internalization of AMPA receptors from the synapse, thus weakening synaptic transmission.[19]

Therapeutic Implications and Pathological Relevance

Given its central role in neuronal function, dysregulation of the inositol pathway is linked to several brain disorders.[1]

-

Bipolar Disorder and Lithium's Mechanism of Action: The mood stabilizer lithium is a well-established inhibitor of inositol monophosphatase (IMPase) and inositol polyphosphate 1-phosphatase (IPPase).[20][21][22] By inhibiting these enzymes, lithium disrupts the recycling of inositol, leading to a depletion of the cellular inositol pool available for the synthesis of PIP2.[21][23] This "inositol depletion hypothesis" suggests that lithium dampens the overactive signaling through this pathway, which is thought to occur during manic phases.[20][23]

-

Neurodegenerative Diseases: Altered calcium homeostasis is a common hallmark of neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][2] Dysfunction in the IP3/Ca2+ signaling pathway can lead to excessive and toxic levels of intracellular Ca2+, contributing to neuronal cell death.[2] Therefore, targeting components of this pathway, such as the IP3 receptor, represents a potential neuroprotective strategy.[2]

Quantitative Data

Precise quantification of pathway components is essential for building accurate models of signal transduction. The following tables summarize key quantitative data related to the inositol pathway in neuronal cells.

Table 1: IP3 Receptor Isoform Properties

| Property | IP3R1 | IP3R2 | IP3R3 | Reference |

|---|---|---|---|---|

| Primary Brain Localization | Neurons (widespread), esp. Purkinje cells | Glia (Astrocytes) | Neurons (terminals, limbic system) | [11] |

| Relative IP3 Affinity | Intermediate | Highest | Lowest | [10] |

| Key Role in Brain | Major neuronal Ca2+ signaling | Glial Ca2+ waves | Neuromodulation, neurotransmitter release |[7][10][11] |

Table 2: Kinetic Parameters of Lithium Inhibition

| Enzyme Target | Inhibitor | Ki (Inhibition Constant) | Inhibition Type | Reference |

|---|---|---|---|---|

| Inositol Monophosphatase (IMPase) | Lithium (Li+) | ~0.8 mM | Uncompetitive | [20][23] |

| Glycogen Synthase Kinase-3β (GSK-3β) | Lithium (Li+) | ~2.0 mM | Competitive (with Mg2+) |[20][23] |

Experimental Protocols

Studying the inositol signaling pathway requires specific biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol: Measurement of Inositol Phosphates by Radiolabeling

This protocol is a standard method for quantifying the accumulation of inositol phosphates (IPs) following receptor stimulation, often used to measure the activity of Gq-coupled receptors.[24]

Principle: Cultured neuronal cells are metabolically labeled by incubation with myo-[3H]inositol, which is incorporated into membrane phosphoinositides. Upon stimulation with an agonist, PLC hydrolyzes [3H]PIP2, generating soluble [3H]IPs. In the presence of lithium chloride (LiCl), which blocks the degradation of IPs, the radiolabeled molecules accumulate in the cytosol.[24] The total soluble [3H]IPs are then extracted and quantified by liquid scintillation counting.

Methodology:

-

Cell Culture and Labeling:

-

Plate neuronal cells (e.g., primary cortical neurons or SH-SY5Y neuroblastoma cells) in appropriate culture plates.

-

Replace the medium with inositol-free medium supplemented with myo-[3H]inositol (e.g., 2-20 µCi/mL).[25]

-

Incubate for 24-48 hours to ensure sufficient labeling of the cellular phosphoinositide pool.[25]

-

-

Stimulation:

-

Wash the cells with a physiological salt solution (e.g., Krebs-HEPES buffer).

-

Pre-incubate the cells with buffer containing 10 mM LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[24]

-

Add the agonist of interest (e.g., carbachol, glutamate) at the desired concentration and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M trichloroacetic acid (TCA).

-

Incubate on ice for 20 minutes to precipitate proteins and lipids.

-

Collect the acid-soluble supernatant, which contains the inositol phosphates.

-

-

Separation and Quantification:

-

Wash the supernatant with water-saturated diethyl ether to remove TCA.

-

Neutralize the aqueous phase.

-

Apply the sample to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Wash the column to remove free [3H]inositol.

-

Elute the total [3H]inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Measure the radioactivity of the eluate using a liquid scintillation counter.

-

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol measures the phosphotransferase activity of PKC from neuronal lysates or purified fractions using a radioactive substrate.[26][27]

Principle: PKC activity is measured by its ability to catalyze the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC peptide substrate. The reaction is initiated in the presence of PKC activators (Ca2+, phosphatidylserine, and DAG). The phosphorylated [³²P]-labeled peptide is then separated from the unreacted [γ-³²P]ATP, and its radioactivity is quantified.[26][27]

Methodology:

-

Sample Preparation:

-

Prepare neuronal cell or tissue homogenates in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Alternatively, use immunoprecipitated PKC or purified PKC enzyme. Determine the protein concentration of the lysate.

-

-

Reaction Setup (on ice):

-

Prepare a master mix containing phosphorylation buffer (e.g., HEPES pH 7.4, MgCl2), a specific PKC substrate peptide (e.g., MARCKS protein or a synthetic peptide), and PKC activators (e.g., CaCl₂, phosphatidylserine, diolein).[26]

-

In a microcentrifuge tube, add the following in order:

-

10 µL Substrate Cocktail

-

10 µL Lipid Activator (must be sonicated immediately before use)

-

10 µL Enzyme Sample (e.g., 10-50 µg of cell lysate)

-

Include a control reaction without the enzyme sample to measure background.

-

-

-

Kinase Reaction:

-

Termination and Separation:

-

Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square.[27] The positively charged paper binds the negatively charged phosphorylated peptide.

-

Immediately immerse the P81 papers in a beaker of 0.75% phosphoric acid. Wash the papers three to four times with fresh phosphoric acid (5 minutes per wash) to remove unreacted [γ-³²P]ATP.[27]

-

Perform a final wash with acetone to dry the papers.

-

-

Quantification:

-

Place the dried P81 paper squares into scintillation vials.

-

Add scintillation fluid and measure the incorporated ³²P radioactivity using a scintillation counter.

-

Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of protein).

-

References

- 1. Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders | MDPI [mdpi.com]

- 2. The inositol metabolism pathway as a target for neuroprotective strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Neurotransmitter-induced inositol phosphate formation in neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Inositol? [synapse.patsnap.com]

- 7. IP3 receptor mutations and brain diseases in human and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Differential cellular expression of isoforms of inositol 1,4,5-triphosphate receptors in neurons and glia in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. Protein kinase C isoforms at the neuromuscular junction: localization and specific roles in neurotransmission and development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The "memory kinases": roles of PKC isoforms in signal processing and memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Different protein kinase C isoforms determine growth factor specificity in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diacylglycerol kinase as a possible therapeutic target for neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diacylglycerol kinase β in neurons: functional implications at the synapse and in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diacylglycerol Signaling Role in Synaptic Plasticity - Creative Biolabs [neuros.creative-biolabs.com]

- 19. Frontiers | Diacylglycerol Kinases in the Coordination of Synaptic Plasticity [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Lithium: the pharmacodynamic actions of the amazing ion - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insulin signaling as a therapeutic mechanism of lithium in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Mechanisms of Lithium Action: The Old and New Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Scintillation proximity assay of inositol phosphates in cell extracts: high-throughput measurement of G-protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

- 27. merckmillipore.com [merckmillipore.com]

The Pivotal Role of Myo-Inositol in Cell Membrane Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the essential functions of myo-inositol in the architecture and dynamic regulation of cellular membranes. As a fundamental building block for a class of signaling lipids, myo-inositol is central to a multitude of cellular processes, from signal transduction to membrane trafficking. This document outlines the biosynthesis of inositol-containing phospholipids, their quantitative distribution within cellular membranes, and their critical roles in key signaling pathways. Detailed experimental protocols for the analysis of these lipids are also provided to facilitate further research in this vital area of cell biology.

Myo-Inositol: The Precursor to Membrane Phosphoinositides

Myo-inositol, a carbocyclic sugar, is the stereoisomer of inositol predominantly found in nature and is a crucial component of all eukaryotic cell membranes.[1] Its primary role in membrane structure is as the headgroup for phosphatidylinositol (PI), a glycerophospholipid.[2] The synthesis of PI occurs at the endoplasmic reticulum, where myo-inositol is attached to a diacylglycerol backbone.[3] PI itself is a minor constituent of the inner leaflet of the cell membrane, but it serves as the precursor for a family of seven phosphorylated derivatives known as phosphoinositides (PIPs).[4][5]

The hydroxyl groups on the inositol ring of PI can be reversibly phosphorylated by a suite of specific kinases and dephosphorylated by phosphatases, leading to the generation of different PIP species.[6] These include phosphatidylinositol monophosphates (PIP), bisphosphates (PIP2), and a trisphosphate (PIP3). The distinct spatial and temporal distribution of these PIPs within different cellular membranes is critical for their function in recruiting and activating a wide array of proteins, thereby regulating numerous cellular processes.[7]

Quantitative Distribution of Inositol-Containing Phospholipids

The abundance of phosphatidylinositol and its phosphorylated derivatives varies between different cellular membranes and cell types. While PI is a relatively minor component of total cellular phospholipids, the phosphoinositides are present in even lower concentrations. Their potent signaling capabilities mean that their levels are tightly regulated.[8]

| Phospholipid | Typical Abundance (mol% of total phospholipids) | Primary Localization | Key Functions |

| Phosphatidylinositol (PI) | 10-20%[8] | Endoplasmic Reticulum, Inner leaflet of plasma membrane | Precursor for phosphoinositides, membrane protein anchoring |

| Phosphatidylinositol 4-phosphate (PI(4)P) | ~0.2-1%[8] | Golgi apparatus, Plasma membrane | Vesicular trafficking, synthesis of PI(4,5)P2 |

| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) | ~0.2-1%[8] | Inner leaflet of plasma membrane | Substrate for PLC and PI3K, regulation of ion channels and cytoskeleton |

| Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) | ~2-5% of PI(4,5)P2[8] | Inner leaflet of plasma membrane (transiently) | Second messenger in PI3K signaling pathway, cell growth and survival |

| Phosphatidylinositol 3-phosphate (PI(3)P) | ~20-30% of PI(4)P[8] | Endosomal membranes | Endosomal trafficking, autophagy |

Myo-Inositol Derivatives in Cellular Signaling

Phosphoinositides are central to two major signaling pathways that regulate a vast array of cellular functions: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Phospholipase C (PLC) pathway.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism. Upon stimulation by growth factors or other extracellular signals, PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[9] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase AKT and its activator PDK1.[9] This recruitment to the membrane facilitates the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream targets to exert its cellular effects.[9] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[6]

Caption: The PI3K/AKT signaling pathway.

The Phospholipase C (PLC) Signaling Pathway

The Phospholipase C (PLC) pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, leading to the activation of PLC enzymes. Activated PLC cleaves PI(4,5)P2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration activates various calcium-dependent enzymes and processes. DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates protein kinase C (PKC), which then phosphorylates a wide range of substrate proteins to modulate cellular responses.[10]

Caption: The Phospholipase C (PLC) signaling pathway.

Role in Membrane Trafficking

Phosphoinositides play a crucial role in regulating membrane trafficking events, including endocytosis, exocytosis, and vesicular transport between organelles.[11] Different PIP species are enriched in specific membrane compartments, where they serve as identity markers and recruitment platforms for effector proteins that control vesicle formation, budding, fusion, and cargo sorting.[7] For example, PI(3)P is a key regulator of endosomal trafficking, while PI(4)P is essential for the function of the Golgi apparatus.[11]

Experimental Protocols

Quantification of Phosphoinositides by LC-MS/MS

This protocol outlines a method for the extraction and quantification of phosphoinositides from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

Ice-cold PBS

-

Acidified chloroform/methanol (1:2, v/v) with 1% HCl

-

Chloroform

-

0.1 M HCl

-

Internal standards for each phosphoinositide species

-

LC-MS/MS system

Procedure:

-

Wash cultured cells twice with ice-cold PBS.

-

Lyse the cells by adding acidified chloroform/methanol and the internal standards.

-

Scrape the cells and transfer the lysate to a new tube.

-

Add chloroform and 0.1 M HCl to induce phase separation.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS/MS analysis.

-

Separate the different phosphoinositide species using a suitable HPLC column and gradient.

-

Detect and quantify the phosphoinositides using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Caption: Workflow for phosphoinositide quantification by LC-MS/MS.

Immunofluorescence Staining of PIP2 and PIP3

This protocol describes a method for visualizing the subcellular localization of PI(4,5)P2 and PI(3,4,5)P3 in fixed cells using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 or digitonin in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies against PI(4,5)P2 and PI(3,4,5)P3

-

Fluorescently labeled secondary antibodies

-

Mounting medium with DAPI

Procedure:

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes. The choice of detergent can be critical for preserving lipid structures.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize the localization of PIP2 and PIP3 using a fluorescence microscope.[5][12]

Metabolic Labeling with [3H]-myo-inositol

This protocol allows for the analysis of the turnover and synthesis of inositol-containing phospholipids by metabolically labeling cells with radioactive myo-inositol.

Materials:

-

Cultured cells

-

Inositol-free medium

-

[3H]-myo-inositol

-

PBS

-

Lipid extraction solvents (as in section 5.1)

-

Scintillation counter

Procedure:

-

Culture cells in inositol-free medium for a period to deplete endogenous inositol pools.

-

Add [3H]-myo-inositol to the medium and incubate for the desired labeling period (can range from hours to days).

-

Wash the cells with PBS to remove unincorporated [3H]-myo-inositol.

-

Extract the lipids as described in the LC-MS/MS protocol (section 5.1).

-

The extracted lipids can be separated by thin-layer chromatography (TLC) or HPLC.

-

The radioactivity in the different phospholipid spots or fractions is quantified using a scintillation counter.[13]

Conclusion

Myo-inositol is a cornerstone of cell membrane structure and function. Its incorporation into phosphatidylinositol and the subsequent generation of a diverse family of phosphoinositides provide the cell with a sophisticated system for regulating a vast array of cellular processes. The precise spatial and temporal control of phosphoinositide metabolism is critical for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of myo-inositol and phosphoinositide biology, paving the way for the development of novel therapeutic strategies targeting these essential signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Phospholipase C (PLC) Activity Assay Kit Sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]

- 5. Double immunostaining for PIP2 and phosphorylated ERK [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. PIP3, PIP2, and Cell Movement—Similar Messages, Different Meanings? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoinositides: Tiny Lipids With Giant Impact on Cell Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Analyzing phosphoinositides and their interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantification and visualization of phosphoinositides by quantum dot-labeled specific binding-domain probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence staining of phosphoinositides in primary mouse hippocampal neurons in dissociated culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.bu.edu [sites.bu.edu]

An In-depth Technical Guide to the Isomers of Inositol and Their Biological Functions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inositol is a carbocyclic sugar, a six-carbon cyclitol, that serves as a fundamental component in a multitude of cellular processes.[1] While often referred to as a single entity (and historically as vitamin B8), "inositol" is a family of nine distinct stereoisomers.[2][3][4] These isomers, despite sharing the same chemical formula (C₆H₁₂O₆), possess unique spatial arrangements of their hydroxyl groups, leading to diverse and specific biological functions.[2] This guide provides a comprehensive overview of the major inositol isomers, their physiological roles, the signaling pathways they govern, and the experimental methodologies used to study them. The most abundant and biologically significant isomer in eukaryotes is myo-inositol, which is a precursor for structural lipids and a vast array of signaling molecules, including inositol phosphates and inositol pyrophosphates.[1][5][6] Understanding the distinct functions of each isomer is critical for research in metabolic diseases, neuroscience, and reproductive health, offering significant potential for novel therapeutic interventions.

The Stereoisomers of Inositol

There are nine possible stereoisomers of inositol, with myo-inositol being the most prevalent in nature and biological systems.[2][5] The other naturally occurring isomers include D-chiro-, L-chiro-, scyllo-, muco-, neo-, epi-, and allo-inositol.[7] Cis-inositol is the ninth isomer and does not occur naturally.[7] The unique stereochemistry of each isomer dictates its ability to interact with specific enzymes and proteins, defining its biological role.

Biological Functions of Key Inositol Isomers

While all isomers are structurally similar, their biological activities are distinct and often highly specific. The majority of research has focused on myo-inositol and D-chiro-inositol due to their central roles in cellular signaling.

myo-Inositol (MI)

myo-inositol is the most common isomer and serves as the primary substrate for the synthesis of all inositol-containing compounds.[1]

-

Structural Role: It is a key structural component of eukaryotic cell membranes, where it is incorporated into phosphatidylinositol (PI) lipids.[1][6][7]

-

Signal Transduction: As the precursor to the phosphatidylinositol phosphates (PIPs), MI is at the heart of the PI signaling pathway. Phosphorylation of PI generates critical second messengers like phosphatidylinositol 4,5-bisphosphate (PIP₂), which can be cleaved to produce inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5][6][8] This pathway regulates a vast array of cellular functions, including cell growth, proliferation, apoptosis, and membrane trafficking.[6][8]

-

Metabolic Regulation: MI is involved in insulin signal transduction, helping to mediate glucose uptake.[5][9] It is effective in improving insulin sensitivity, particularly in conditions like Polycystic Ovary Syndrome (PCOS) and gestational diabetes.[5][9][10][11]

-

Reproductive Health: In reproductive tissues, MI plays a crucial role as a second messenger for follicle-stimulating hormone (FSH).[5] It is vital for oocyte maturation and has been shown to improve ovarian function and fertility in women with PCOS.[5][12][13]

-

Neurological Functions: MI acts as an osmolyte in the brain and influences the signaling of neurotransmitters such as serotonin and dopamine.[4][14][15] This has led to its investigation as a therapeutic agent for psychiatric conditions, including depression, panic disorder, and obsessive-compulsive disorder.[7][11][14]

D-chiro-Inositol (DCI)

DCI is synthesized from MI by an insulin-dependent epimerase enzyme.[5][16] Its functions are primarily linked to insulin-mediated metabolic processes.

-

Insulin Signaling: DCI is a key component of an inositol phosphoglycan (IPG) mediator that activates intracellular enzymes in the insulin signaling cascade.[17][18] Specifically, it stimulates pyruvate dehydrogenase and glycogen synthase, promoting oxidative and non-oxidative glucose disposal and glycogen storage.[3][18][19]

-

Metabolic Disorders: A deficiency in the conversion of MI to DCI is associated with insulin resistance, a hallmark of conditions like type 2 diabetes and PCOS.[1][18] Supplementation with DCI has been shown to improve insulin sensitivity and glucose metabolism in these patients.[18]

-

Steroidogenesis: DCI modulates the activity of aromatase, an enzyme responsible for converting androgens to estrogens.[16][17][19] This function is particularly relevant in the ovary, where an imbalance of MI and DCI can contribute to the hyperandrogenism seen in PCOS.[16]

scyllo-Inositol (SI)

scyllo-Inositol is being investigated primarily for its potential in treating neurodegenerative diseases.[20]

-

Anti-Amyloid Activity: SI has been shown to cross the blood-brain barrier and inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological feature of Alzheimer's disease.[7][20][21][22] It stabilizes a non-toxic form of Aβ oligomers, preventing the formation of fibrillar plaques.[7]

-

Neuroprotection: It may also inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease.[20][21]

Other Isomers (epi-, allo-, muco-)

Research on other isomers is less extensive, but emerging evidence suggests specific roles:

-

epi-Inositol: Studied for its role in cell signaling and potential applications in metabolic health and neurobiology.[23]

-

allo-Inositol: Explored for its potential to improve insulin sensitivity and support reproductive health, particularly in PCOS.[24]

-

muco-Inositol: The muco-inositol isomer of phosphatidylinositol is suggested to function as a sensory receptor in taste.[25]

Core Signaling Pathways

The biological functions of inositols are primarily executed through their phosphorylated derivatives in complex signaling pathways.

The Phosphatidylinositol (PI) Signaling Pathway

This is one of the most critical signaling pathways in eukaryotic cells, initiated by the activation of cell surface receptors. The pathway converts extracellular signals into intracellular responses.[8]

-

Receptor Activation: An extracellular signal (e.g., hormone, neurotransmitter) binds to a G protein-coupled receptor (GPCR).[8][25][26]

-

Enzyme Activation: The activated GPCR stimulates a G protein, which in turn activates the enzyme Phospholipase C (PLC) at the plasma membrane.[25][26]

-